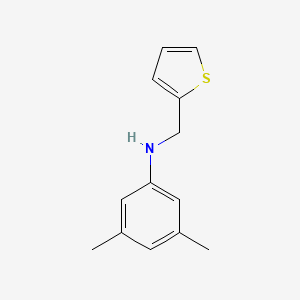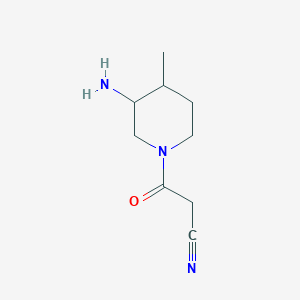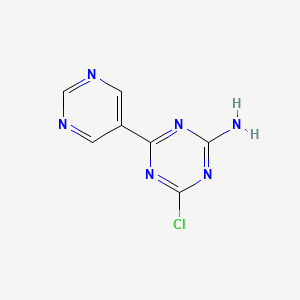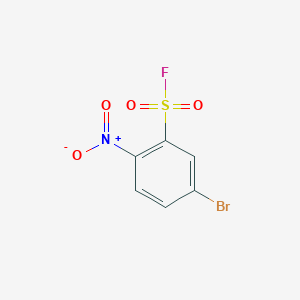
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3BrFNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, nitro, and sulfonyl fluoride functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps, starting with the bromination of nitrobenzene followed by sulfonylation and fluorination. The reaction conditions for each step are carefully controlled to ensure high yield and purity of the final product.
Bromination: Nitrobenzene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position on the benzene ring.
Sulfonylation: The brominated nitrobenzene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Fluorination: Finally, the sulfonyl chloride group is converted to sulfonyl fluoride using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as nitro and sulfonyl fluoride.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used, although these reactions are less common.
Major Products
Substitution: Products depend on the nucleophile used. For example, reaction with sodium methoxide yields 5-bromo-2-methoxybenzene-1-sulfonyl fluoride.
Reduction: Reduction of the nitro group yields 5-bromo-2-aminobenzene-1-sulfonyl fluoride.
Applications De Recherche Scientifique
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-nitrobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-Bromo-2-nitrobenzenesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
2-Nitrobenzenesulfonyl fluoride: Lacks the bromine substituent.
Uniqueness
5-Bromo-2-nitrobenzene-1-sulfonyl fluoride is unique due to the combination of bromine, nitro, and sulfonyl fluoride groups, which confer distinct reactivity and properties. The presence of the sulfonyl fluoride group makes it particularly useful for covalent modification of proteins, a feature not shared by all similar compounds.
Propriétés
Formule moléculaire |
C6H3BrFNO4S |
|---|---|
Poids moléculaire |
284.06 g/mol |
Nom IUPAC |
5-bromo-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H |
Clé InChI |
MAULGJXGALOPIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)S(=O)(=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13243488.png)
![2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13243491.png)
![{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13243497.png)
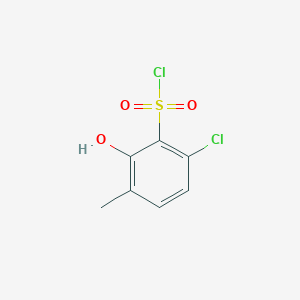
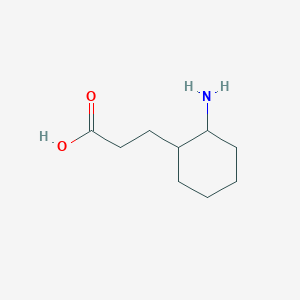

![tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13243525.png)
![5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13243532.png)
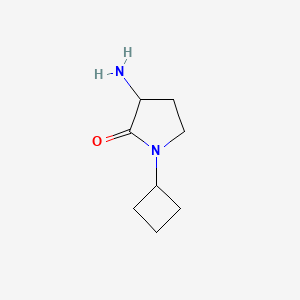
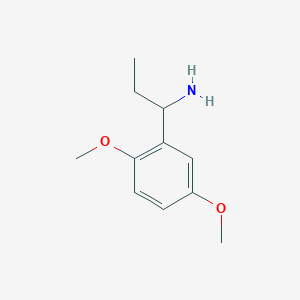
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
